Testosterone-2,2,4,6,6-D5
Description
Testosterone-2,2,4,6,6-D5 (C₁₉D₅H₂₃O₂) is a deuterated analog of testosterone, a primary androgen responsible for male sexual development and physiological functions. This stable isotope-labeled compound features five deuterium atoms at the 2, 4, and 6 positions of the steroid backbone (Figure 1). Its molecular weight is 293.45 g/mol, distinct from endogenous testosterone (288.42 g/mol) due to isotopic substitution .
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-2,2,4,6,6-pentadeuterio-17-hydroxy-10,13-dimethyl-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1/i3D2,7D2,11D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMGGOZAMZWBJJ-OKBZSKMBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@@H]4O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21002-80-2 | |
| Record name | 21002-80-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Testosterone-2,2,4,6,6-D5 involves the deuteration of testosterone. One common method includes dissolving testosterone in deuterated methanol (MeOD) and then removing the solvent under reduced pressure. The residue is then subjected to microwave irradiation in the presence of deuterated sodium hydroxide (NaOD) and deuterium oxide (D2O) to achieve the desired deuteration .
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuteration processes using similar methods as described above but optimized for higher yields and purity. The use of advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Testosterone-2,2,4,6,6-D5 undergoes various chemical reactions, including:
Oxidation: Conversion to androstenedione.
Reduction: Formation of dihydrotestosterone (DHT).
Substitution: Deuterium atoms can be replaced under specific conditions.
Common Reagents and Conditions
Oxidation: Typically involves reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Commonly uses reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the desired substitution but often involve strong acids or bases.
Major Products
Androstenedione: Formed through oxidation.
Dihydrotestosterone (DHT): Formed through reduction.
Various substituted derivatives: Formed through substitution reactions.
Scientific Research Applications
Analytical Chemistry Applications
1.1 Internal Standard in Mass Spectrometry
Testosterone-2,2,4,6,6-D5 is widely used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of testosterone and other steroid hormones. The deuterium labeling enhances the sensitivity and specificity of the measurement by providing a distinct mass signature that can be easily differentiated from endogenous compounds. This application is crucial for accurate hormone profiling in clinical samples.
1.2 Method Development and Validation
The compound serves as a reference standard in method development for steroid hormone analysis. For instance, a study developed an LC-MS/MS method that simultaneously quantified multiple steroid hormones with high accuracy and low serum consumption. This compound was integral to validating the method's reliability through quality control samples .
| Parameter | Value |
|---|---|
| Lower Limit of Quantification | 1 ng/ml |
| Recovery Rate | 86.4% - 115.0% |
| Serum Volume Required | 100 µl |
Clinical Research Applications
2.1 Hormone Replacement Therapy (HRT)
Research has indicated that testosterone supplementation can have significant effects on mood and cognitive health in men with low testosterone levels. In clinical trials where this compound was utilized as a tracking agent for testosterone levels during treatment, improvements in mood parameters such as energy and well-being were observed .
2.2 Studies on Muscle Mass and Strength
Testosterone's anabolic properties are well-documented; studies employing this compound have investigated its role in increasing lean muscle mass and strength among various populations including older men and those with chronic diseases such as HIV/AIDS . The isotopic labeling allows researchers to accurately measure the pharmacokinetics of testosterone during these interventions.
Pharmacokinetic Studies
3.1 Metabolism Tracking
This compound is frequently used to study the metabolism of testosterone in vivo. By using this labeled compound in human subjects or animal models, researchers can trace metabolic pathways and identify metabolites with greater precision than using non-labeled testosterone .
3.2 Comparative Studies
In comparative pharmacokinetic studies involving different formulations of testosterone (e.g., injections vs. transdermal), this compound serves as a reliable marker to assess absorption rates and bioavailability .
Case Studies
Case Study 1: Testosterone Replacement Therapy Efficacy
A double-blind study evaluated the effects of testosterone replacement therapy on mood and cognitive function in hypogonadal men using this compound to measure serum testosterone levels before and after treatment. Results indicated significant improvements in mood scores correlated with serum testosterone increases .
Case Study 2: Anabolic Effects in Chronic Illness
In a cohort study involving patients with cachexia due to cancer or HIV/AIDS, this compound was used to monitor changes in body composition following testosterone therapy. The study found notable increases in lean muscle mass over a 12-week period .
Mechanism of Action
Testosterone-2,2,4,6,6-D5 exerts its effects by binding to androgen receptors, which then translocate to the nucleus and modulate gene expression. This leads to the development and maintenance of male secondary sexual characteristics. The deuterium atoms do not significantly alter the biological activity of the compound but provide a means for precise tracking in metabolic studies .
Comparison with Similar Compounds
Structural and Isotopic Differences
Table 1: Key Features of Deuterated Testosterone Analogs
Key Observations :
- Positional Specificity: Testosterone-D5’s deuteration at carbons 2, 4, and 6 minimizes chromatographic co-elution with endogenous testosterone, unlike Testosterone-16,16,17-D3, which may overlap with metabolites like dihydrotestosterone (DHT) .
- Backbone Variants : Trenbolone-D5 and androstenedione-D5 share the same deuteration pattern but differ in their core structures, enabling analyte-specific quantification in complex matrices .
Analytical Performance in Mass Spectrometry
Table 2: LC-MS/MS Performance Metrics
| Compound | Mass Shift (Δm/z) | Ionization Efficiency (vs. Testosterone) | Interference Risk |
|---|---|---|---|
| This compound | +5 | 98–102% | Low |
| Testosterone-16,16,17-D3 | +3 | 95–98% | Moderate (DHT overlap) |
| 11-Deoxycortisol-2,2,4,6,6-D5 | +5 (cortisol backbone) | 90–95% | High (cortisol metabolites) |
| DHEA-2,2,3,4,4,6-D6 | +6 | 85–90% | Low |
Key Observations :
- Mass Shift Advantage: Testosterone-D5’s +5 mass shift provides a clear separation from endogenous testosterone (Δm/z +5), reducing spectral interference compared to Testosterone-D3 (Δm/z +3) .
- Ionization Efficiency : Testosterone-D5 exhibits near-identical ionization efficiency to unlabeled testosterone, ensuring accurate calibration .
Stability and Commercial Availability
- Stability: Deuterium substitution at non-labile positions (C2, C4, C6) ensures minimal isotopic exchange in biological matrices, unlike deuterated analogs with labile hydrogens (e.g., hydroxyl or ketone groups) .
- Commercial Sources : Available as certified reference materials (CRMs) from suppliers like Toronto Research Chemicals, Cerilliant Corporation, and Sigma-Aldrich, with prices ranging from €523 to €875 per 5–10 mg .
Research and Clinical Implications
- Endocrinology: Testosterone-D5 enables precise measurement of testosterone in conditions like hypogonadism and polycystic ovary syndrome (PCOS) .
- Doping Control: Differentiates exogenous testosterone administration from endogenous production by detecting altered isotope ratios .
- Limitations: High cost and specialized handling requirements compared to non-deuterated analogs .
Biological Activity
Testosterone-2,2,4,6,6-D5 is a stable isotope-labeled form of testosterone, which is utilized in various biological and clinical studies. The unique labeling with deuterium (D) allows for precise tracking of testosterone metabolism and its biological effects in vivo and in vitro. This compound plays a significant role in understanding testosterone's physiological functions, its synthesis pathways, and its impact on health.
Testosterone exerts its biological effects primarily through androgen receptors (AR) present in various tissues. Upon binding to these receptors, testosterone influences gene expression and cellular function. The biological activity of this compound can be summarized as follows:
- Hormonal Regulation : Testosterone is crucial for the development of male secondary sexual characteristics and plays a role in the regulation of reproductive functions. It operates via a negative feedback mechanism affecting the hypothalamus and pituitary gland to regulate luteinizing hormone (LH) and follicle-stimulating hormone (FSH) production .
- Steroidogenesis : The synthesis of testosterone involves several enzymatic steps starting from cholesterol. Key enzymes include 3β-hydroxysteroid dehydrogenase, 17α-hydroxylase, and 17β-hydroxysteroid dehydrogenase . this compound can be used to trace these pathways accurately in metabolic studies.
- Conversion to Metabolites : Testosterone can be metabolized into other biologically active compounds such as dihydrotestosterone (DHT) through the action of 5α-reductase or estradiol via aromatization. The isotopic labeling helps in quantifying these metabolites during pharmacokinetic studies .
Pharmacokinetics
The pharmacokinetics of this compound have been studied to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Key findings include:
- Absorption : Following administration, this compound is rapidly absorbed into the bloodstream.
- Distribution : It binds to serum proteins such as albumin and sex hormone-binding globulin (SHBG), influencing its bioavailability.
- Metabolism : The metabolism involves conversion to various metabolites which can be tracked using mass spectrometry techniques due to the deuterium labeling .
- Excretion : Primarily excreted through urine as conjugated metabolites.
Study on Maternal Androgens
A recent study investigated the dynamics of maternal testosterone and its metabolites during embryonic development using this compound. The findings indicated that maternal testosterone is rapidly converted by the embryo into several metabolites such as androstenedione and conjugated testosterone. Notably:
- High concentrations were found in yolk and extraembryonic membranes.
- Metabolites reached the embryo’s brain but did not affect sexual differentiation due to the lack of sex-specific metabolism .
Clinical Implications
Research has shown that variations in testosterone levels can impact various health outcomes including metabolic syndrome and cardiovascular health. Studies utilizing this compound have provided insights into how testosterone influences lipid profiles and insulin sensitivity.
Q & A
Q. What statistical approaches are recommended for meta-analyses of Testosterone-D5 tracer studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
